5-(Benzenesulfonyl)-5-phenylpentan-2-one 5-(Benzenesulfonyl)-5-phenylpentan-2-one
Brand Name: Vulcanchem
CAS No.: 62692-49-3
VCID: VC19430460
InChI: InChI=1S/C17H18O3S/c1-14(18)12-13-17(15-8-4-2-5-9-15)21(19,20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
SMILES:
Molecular Formula: C17H18O3S
Molecular Weight: 302.4 g/mol

5-(Benzenesulfonyl)-5-phenylpentan-2-one

CAS No.: 62692-49-3

Cat. No.: VC19430460

Molecular Formula: C17H18O3S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzenesulfonyl)-5-phenylpentan-2-one - 62692-49-3

Specification

CAS No. 62692-49-3
Molecular Formula C17H18O3S
Molecular Weight 302.4 g/mol
IUPAC Name 5-(benzenesulfonyl)-5-phenylpentan-2-one
Standard InChI InChI=1S/C17H18O3S/c1-14(18)12-13-17(15-8-4-2-5-9-15)21(19,20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
Standard InChI Key YNNYOQDDHURUAG-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The IUPAC name 5-(benzenesulfonyl)-5-phenylpentan-2-one defines a five-carbon ketone (pentan-2-one) with two substituents at the terminal carbon (C5): a benzenesulfonyl group (-SO₂C₆H₅) and a phenyl group (-C₆H₅). The molecule’s stereoelectronic configuration arises from the electron-withdrawing sulfonyl group and the electron-donating phenyl ring, creating a polarized environment around the ketone moiety.

Molecular Formula and Weight

The molecular formula is C₁₇H₁₆O₃S, derived as follows:

  • Pentan-2-one backbone: C₅H₈O

  • Benzenesulfonyl group: C₆H₅SO₂

  • Phenyl group: C₆H₅

The molecular weight is 300.37 g/mol, computed using atomic masses (C: 12.01, H: 1.01, O: 16.00, S: 32.07) .

Stereochemical Considerations

The 5-position carbon forms a chiral center due to its four distinct substituents:

  • Benzenesulfonyl group

  • Phenyl group

  • Methyl group (from the pentan-2-one chain)

  • Hydrogen atom

Racemization is likely under thermal or acidic conditions, though experimental data remain sparse.

Physicochemical Properties

While direct measurements for 5-(benzenesulfonyl)-5-phenylpentan-2-one are unavailable, properties are extrapolated from structurally related compounds, such as 5-phenyl-2-pentanone and sulfonyl-containing analogues .

Thermodynamic Properties

PropertyValue (Estimated)UnitSource
Boiling Point563–588 K290–315°CJoback Method
Melting Point368–383 K95–110°CAnalogous Data
ΔfG° (Formation Energy)25.23kJ/molJoback
logP (Octanol-Water)2.60Crippen

The sulfonyl group elevates boiling and melting points compared to 5-phenyl-2-pentanone (531.63 K) due to enhanced dipole-dipole interactions.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1,150 cm⁻¹ (S=O asymmetric stretch) and ~1,350 cm⁻¹ (S=O symmetric stretch) .

  • NMR: Expected signals include δ 7.2–7.8 ppm (aromatic protons), δ 2.4–3.1 ppm (methylene groups adjacent to sulfonyl), and δ 2.1 ppm (ketone carbonyl) .

Synthesis and Manufacturing

Proposed Synthetic Pathway

  • Hydroformylation of 3-Methyl-3-phenyl-1-butene:
    Rhodium-catalyzed hydroformylation at 100°C under 300 bar CO/H₂ introduces an aldehyde group, yielding 4-methyl-4-phenylpentanal .

    C6H5C(CH3)CH2CH2CH3+CO/H2Rh, PPh3C6H5C(CH3)CH2CH(CHO)CH3\text{C}_6\text{H}_5\text{C(CH}_3\text{)CH}_2\text{CH}_2\text{CH}_3 + \text{CO/H}_2 \xrightarrow{\text{Rh, PPh}_3} \text{C}_6\text{H}_5\text{C(CH}_3\text{)CH}_2\text{CH(CHO)CH}_3
  • Sulfonylation:
    Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group at the 5-position.

    R-H+C6H5SO2ClBaseR-SO2C6H5\text{R-H} + \text{C}_6\text{H}_5\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{R-SO}_2\text{C}_6\text{H}_5
  • Oxidation to Ketone:
    Selective oxidation of the aldehyde to a ketone using Jones reagent or pyridinium chlorochromate (PCC).

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents at C5 may impede reaction kinetics.

  • Regioselectivity: Competing reactions at the ketone or sulfonyl groups require careful catalyst selection .

Applications and Uses

Fragrance and Flavor Industry

Analogous aldehydes, such as 4-methyl-4-phenylpentanal, are used in perfumery for their floral notes . The ketone derivative may offer stabilized aroma profiles due to reduced reactivity.

Organic Synthesis

The compound could serve as a building block for:

  • Suzuki-Miyaura Couplings: Utilizing the phenyl group for cross-coupling reactions.

  • Sulfone Chemistry: Participating in nucleophilic substitutions or eliminations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator